2-Tert-butoxybenzaldehyde
Overview
Description
2-Tert-butoxybenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid that is used as an intermediate in the synthesis of various specialty chemicals. The compound is characterized by the presence of a tert-butoxy group attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with isobutene in the presence of an acid catalyst such as boron trifluoride. This method, however, often results in low yields due to the use of boron trifluoride .
Another method involves the use of a Grignard reagent. For example, the reaction of a Grignard reagent derived from bromotoluene with orthogiacetic acid ester, followed by hydrolysis, can yield this compound . This method is more efficient and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of 2-tert-butoxytoluene. This process can be catalyzed by bromide ions in combination with cobalt(II) acetate or cerium(III) acetate in the presence of hydrogen peroxide and glacial acetic acid . This method is preferred for its higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Tert-butoxybenzoic acid.
Reduction: 2-Tert-butoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
2-Tert-butoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and specialty chemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The tert-butoxy group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions. These properties make this compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylbenzaldehyde: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
4-Tert-butoxybenzaldehyde: Similar structure but with the tert-butoxy group in the para position.
Uniqueness
2-Tert-butoxybenzaldehyde is unique due to the position of the tert-butoxy group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialty chemicals and pharmaceuticals.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGSWLQWNWNACQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566039 | |
Record name | 2-tert-Butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35129-22-7 | |
Record name | 2-tert-Butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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